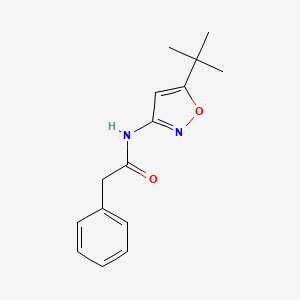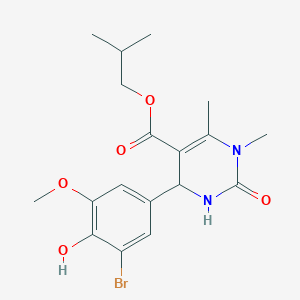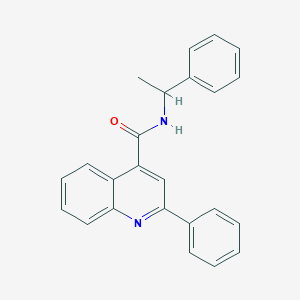
N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide, also known as SBI-0206965, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in various disease conditions. This compound is synthesized using a specific method and has been shown to have a mechanism of action that affects various biological pathways.
Wirkmechanismus
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide involves the inhibition of a specific protein kinase, called TBK1. This protein kinase is involved in various biological pathways, including innate immunity, inflammation, and autophagy. Inhibition of TBK1 activity has been shown to have therapeutic potential in various disease conditions, including cancer, inflammation, and neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide have been extensively studied. This compound has been shown to inhibit the activity of TBK1, resulting in downstream effects on various biological pathways. Inhibition of TBK1 activity has been shown to reduce inflammation, promote cell death in cancer cells, and improve cognitive function in neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and characterized, making it a reliable tool for studying TBK1 inhibition. Another advantage is that it has high potency and selectivity for TBK1, making it a useful tool for studying the downstream effects of TBK1 inhibition. However, one limitation is that it has relatively low solubility, which can make it challenging to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide. One direction is to further explore its therapeutic potential in various disease conditions, including cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more potent and selective inhibitors of TBK1, which could have even greater therapeutic potential. Finally, further studies are needed to better understand the downstream effects of TBK1 inhibition and how they contribute to its therapeutic effects.
Conclusion:
N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various disease conditions. This compound is synthesized using a specific method and has been shown to have a mechanism of action that affects various biological pathways. Its biochemical and physiological effects have been extensively studied, and it has several advantages and limitations for lab experiments. There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide, including further exploring its therapeutic potential and developing more potent and selective inhibitors of TBK1.
Synthesemethoden
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide involves a series of chemical reactions. The starting materials for this synthesis are 3-amino-5-tert-butylisoxazole and 2-bromoacetophenone. The reaction between these two compounds results in the formation of N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide. This synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide has been studied for its potential therapeutic applications in various disease conditions. This compound has been shown to inhibit the activity of a specific protein kinase, which plays a critical role in various biological pathways. This inhibition has been shown to have therapeutic potential in various disease conditions, including cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)12-10-13(17-19-12)16-14(18)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGRJOPBQRMGPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5055375.png)
![N-allyl-N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5055377.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(2-furoyl)-3-piperidinol](/img/structure/B5055383.png)
![ethyl N-[({[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate](/img/structure/B5055386.png)
![6-(4-methoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5055389.png)

![2-(3-bromophenyl)-4-{4-[methyl(phenyl)amino]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5055399.png)

![N-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5055404.png)

![N-allyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylpropanamide](/img/structure/B5055413.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-isopropylbenzamide](/img/structure/B5055430.png)